Marimastat

MMP inhibitor stromelysin selectivity

Marimastat (BB-2516) is an orally bioavailable, broad-spectrum MMP inhibitor (IC50: 3–13 nM across MMP-1/2/7/9/14) with a ~15-hour plasma half-life, enabling chronic in vivo dosing paradigms impossible with first-generation analog batimastat. Its 11.5-fold lower potency against MMP-3 (IC50 230 nM vs. 20 nM for batimastat) enables mechanistic dissection of MMP-3-dependent invasion pathways. Also inhibits TACE (IC50 3.8 nM) for dual MMP/TNF-α pharmacology, and penetrates the blood-brain barrier for CNS applications. Select for preclinical tumor, inflammation, and neuroscience models requiring oral bioavailability, established PK, and well-characterized in vivo toxicity profiles for positive-control MSS induction.

Molecular Formula C15H29N3O5
Molecular Weight 331.41 g/mol
CAS No. 154039-60-8
Cat. No. B1683930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMarimastat
CAS154039-60-8
SynonymsBB-2516;  BB2516;  BB 2516;  TA-2516;  TA2516;  TA 2516;  Marimastat.
Molecular FormulaC15H29N3O5
Molecular Weight331.41 g/mol
Structural Identifiers
SMILESCC(C)CC(C(C(=O)NO)O)C(=O)NC(C(=O)NC)C(C)(C)C
InChIInChI=1S/C15H29N3O5/c1-8(2)7-9(10(19)13(21)18-23)12(20)17-11(14(22)16-6)15(3,4)5/h8-11,19,23H,7H2,1-6H3,(H,16,22)(H,17,20)(H,18,21)/t9-,10+,11-/m1/s1
InChIKeyOCSMOTCMPXTDND-OUAUKWLOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
Solubility3.38e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Marimastat (154039-60-8): Broad-Spectrum Matrix Metalloproteinase (MMP) Inhibitor for Preclinical Oncology and Inflammation Research


Marimastat (CAS 154039-60-8), also known as BB-2516 or TA2516, is a synthetic hydroxamic acid-based inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in extracellular matrix remodeling and implicated in tumor invasion, metastasis, and angiogenesis [1]. It functions as a broad-spectrum MMP inhibitor with nanomolar potency against several key family members, including MMP-1 (interstitial collagenase), MMP-2 (gelatinase A), MMP-9 (gelatinase B), MMP-14 (MT1-MMP), and MMP-7 (matrilysin), as well as the related sheddase TACE (ADAM17) . Developed as an orally bioavailable successor to the first-generation MMP inhibitor batimastat (BB-94), marimastat advanced to Phase III clinical evaluation for multiple cancer indications and remains a widely utilized pharmacological tool in preclinical research for investigating MMP-dependent pathophysiology [2].

Why Substituting Marimastat with Other Broad-Spectrum MMP Inhibitors Compromises Experimental Reproducibility


Within the MMP inhibitor pharmacological class, compounds are frequently mischaracterized as functionally interchangeable broad-spectrum agents; however, substitution between marimastat and close structural or mechanistic analogs such as batimastat, ilomastat (GM6001), or prinomastat introduces substantial variability in experimental outcomes due to pronounced differences in oral bioavailability, MMP subtype selectivity, and off-target profiles [1]. For instance, batimastat—while sharing a nearly identical in vitro inhibitory spectrum—lacks oral bioavailability, rendering it unsuitable for chronic in vivo dosing paradigms that marimastat was specifically engineered to support [2]. Furthermore, even among orally bioavailable analogs, the precise rank-order potency against individual MMPs, TACE, and the associated therapeutic window with respect to musculoskeletal toxicity differ in ways that directly impact experimental interpretation and clinical translatability [3].

Quantitative Differentiation of Marimastat (154039-60-8) from Key Analogs: A Comparator-Focused Evidence Summary


MMP-3 (Stromelysin-1) Selectivity: Marimastat vs. Batimastat

Marimastat exhibits significantly reduced potency against MMP-3 (stromelysin-1) compared to its predecessor batimastat, a key selectivity differentiator. This is one of the few quantitative distinctions between the otherwise highly similar inhibitory profiles of these two prototypical broad-spectrum MMP inhibitors [1]. While the clinical relevance of MMP-3 inhibition remains debated, this difference constitutes a measurable, compound-specific property with implications for MMP panel profiling studies [1].

MMP inhibitor stromelysin selectivity tumor microenvironment

Oral Bioavailability: Marimastat vs. Batimastat Pharmacokinetic Differentiation

Marimastat is orally bioavailable and suitable for chronic oral dosing in rodent models and human clinical trials, whereas batimastat is not orally bioavailable and requires parenteral (intraperitoneal or intrapleural) administration due to extremely low aqueous solubility and poor gastrointestinal absorption [1]. Marimastat exhibits near-complete absorption following oral administration with a predictable bioavailability profile and a terminal half-life of approximately 15 hours, supporting twice-daily dosing regimens in both preclinical and clinical settings [2].

oral bioavailability pharmacokinetics in vivo model batimastat

Clinical Efficacy in Gastric Cancer: Marimastat vs. Placebo Phase III Survival Data

In a randomized Phase III clinical trial (ECOG 0-1) evaluating marimastat as maintenance therapy in patients with advanced gastric adenocarcinoma who had responded to or had stable disease following first-line chemotherapy, marimastat demonstrated a statistically significant improvement in progression-free survival and a trend toward improved overall survival [1]. The 1-year survival rate was 20% for the marimastat group compared to 14% for the placebo group, representing a 6% absolute improvement [2]. This study constitutes the first definitive evidence supporting the use of an MMP inhibitor in gastric cancer [2].

gastric cancer survival benefit Phase III maintenance therapy

TACE (ADAM17) Inhibition: Marimastat vs. Broad-Spectrum MMP Inhibitors

Marimastat is a potent inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE, also known as ADAM17), a membrane-bound sheddase that cleaves pro-TNF-α to its soluble, active form . This activity is not uniformly shared across all broad-spectrum MMP inhibitors and provides marimastat with a distinct dual-pharmacology profile (MMP inhibition plus TACE inhibition) relevant to inflammatory disease models and cancer cachexia research . Marimastat inhibits TACE with an IC50 of 3.8 nM .

TACE inhibitor ADAM17 TNF-alpha sheddase

CNS Penetration and Antiepileptogenic Activity: Marimastat in Neurological Disease Models

Marimastat crosses the blood-brain barrier and exerts inhibitory activity on MMPs within the central nervous system, a property that differentiates it from several other MMP inhibitors with limited CNS penetration [1]. In a mouse model of kainic acid-induced status epilepticus, marimastat treatment reduced both the duration and number of seizures, supporting its utility as a pharmacological tool for investigating MMP-dependent epileptogenesis and neuroinflammation [1].

blood-brain barrier epileptogenesis neuroinflammation CNS penetration

Musculoskeletal Toxicity Profile: Marimastat vs. Next-Generation Selective MMP Inhibitors

Marimastat induces dose- and duration-dependent musculoskeletal syndrome (MSS) in both preclinical models and human subjects, a class-related toxicity associated with broad-spectrum MMP inhibition [1]. In a rat model, marimastat (10-30 mg/kg over 2 weeks) produced clinical signs including compromised hind limb function, high-stepping gait, and joint swelling, with histological evidence of epiphyseal growth plate thickening and synovial hyperplasia [1]. In human clinical trials, musculoskeletal pain was reported in approximately 18% of patients receiving marimastat [2]. Notably, selective inhibition of individual MMPs (e.g., MMP-9 or MMP-13) does not induce MSS in rat models, establishing marimastat's toxicity profile as a direct consequence of its broad-spectrum activity [3].

musculoskeletal syndrome toxicity MMP-13 selectivity

Optimized Research and Preclinical Applications for Marimastat (154039-60-8) Based on Quantitative Evidence


In Vivo Oral Dosing in Murine Xenograft and Metastasis Models

Leverage marimastat's oral bioavailability and established in vivo pharmacokinetics (t½ ≈ 15 hours) to conduct chronic, non-invasive dosing studies in murine models of tumor growth, angiogenesis, and metastasis [1]. This application scenario is supported by marimastat's demonstrated oral activity and its ability to inhibit tumor progression in preclinical models of melanoma, ovarian carcinoma, colorectal, breast, and pancreatic cancer [1].

Pharmacological Tool for Investigating MMP-3-Independent Invasion Mechanisms

Utilize marimastat's 11.5-fold lower potency against MMP-3 (IC50 230 nM) compared to batimastat (IC50 20 nM) to probe MMP-3-dependent versus MMP-3-independent mechanisms of extracellular matrix invasion and tumor cell migration in vitro [1]. This differential selectivity profile is particularly valuable for studies employing Boyden chamber invasion assays or 3D spheroid models.

Dual MMP/TACE Inhibition in Inflammatory Disease and Cancer Cachexia Models

Deploy marimastat as a dual-pharmacology agent in models of inflammation and cancer cachexia, capitalizing on its potent inhibition of both broad-spectrum MMPs and TACE (IC50 3.8 nM), the latter of which suppresses TNF-α shedding [1]. This application is supported by marimastat's documented ability to inhibit LPS-induced TNF-α release in a dose-dependent manner [1].

CNS-Penetrant MMP Inhibitor for Neuroinflammation and Epileptogenesis Studies

Select marimastat for preclinical neuroscience applications requiring blood-brain barrier penetration and central MMP inhibition, as demonstrated by its efficacy in reducing seizure duration and frequency in a mouse kainic acid-induced status epilepticus model [1]. This scenario differentiates marimastat from other broad-spectrum MMP inhibitors lacking documented CNS penetration.

Reference Compound for MMP Inhibitor-Related Musculoskeletal Toxicity Studies

Employ marimastat as a validated positive control for inducing musculoskeletal syndrome (MSS) in rat models (10-30 mg/kg over 2 weeks via osmotic pump) to evaluate the toxicity profile of novel, next-generation MMP inhibitors with improved selectivity [1]. This application is supported by the well-characterized histological and clinical manifestations of marimastat-induced MSS in rodents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Marimastat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.